molecular formula C16H16N2O2 B11166504 N-phenyl-4-(propanoylamino)benzamide

N-phenyl-4-(propanoylamino)benzamide

Cat. No.: B11166504
M. Wt: 268.31 g/mol
InChI Key: PRTGMWBSQBPMDU-UHFFFAOYSA-N
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Description

N-phenyl-4-(propanoylamino)benzamide is an organic compound with the molecular formula C16H16N2O2 It is a derivative of benzamide, characterized by the presence of a phenyl group and a propanoylamino group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-4-(propanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(propanoylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-(propanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a building block for various therapeutic agents and advanced materials highlights its versatility and importance in scientific research .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-phenyl-4-(propanoylamino)benzamide

InChI

InChI=1S/C16H16N2O2/c1-2-15(19)17-14-10-8-12(9-11-14)16(20)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,17,19)(H,18,20)

InChI Key

PRTGMWBSQBPMDU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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